molecular formula C6H13NO2 B14030455 (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine

(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine

Cat. No.: B14030455
M. Wt: 131.17 g/mol
InChI Key: WEHDGOQZWAEHDK-LURJTMIESA-N
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Description

(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine is a chiral amine compound featuring a dioxane ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine typically involves the following steps:

    Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of diols.

    Introduction of the Amino Group: This step often involves nucleophilic substitution reactions where an appropriate leaving group is replaced by an amine.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for chiral drugs.

    Industry: Use in the production of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The dioxane ring and amino group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1,4-Dioxan-2-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activity.

    2-(1,4-Dioxan-2-YL)ethanol: A related compound with an alcohol group instead of an amine.

    1,4-Dioxane: The parent compound, lacking the ethan-1-amine side chain.

Uniqueness

(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine is unique due to its chiral nature and the presence of both a dioxane ring and an amino group. These features make it a valuable compound for various applications, particularly in the synthesis of chiral molecules.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-[(2S)-1,4-dioxan-2-yl]ethanamine

InChI

InChI=1S/C6H13NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5,7H2/t6-/m0/s1

InChI Key

WEHDGOQZWAEHDK-LURJTMIESA-N

Isomeric SMILES

C1CO[C@H](CO1)CCN

Canonical SMILES

C1COC(CO1)CCN

Origin of Product

United States

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